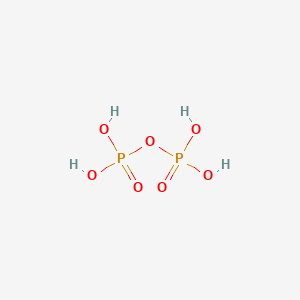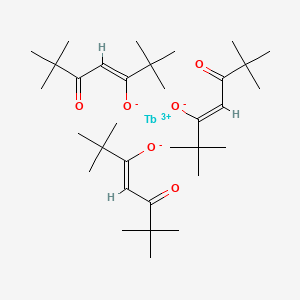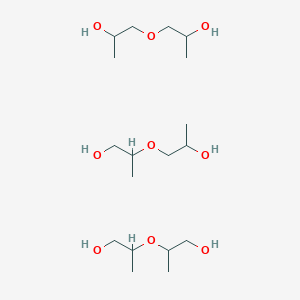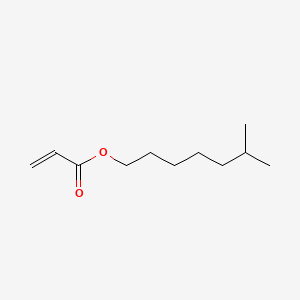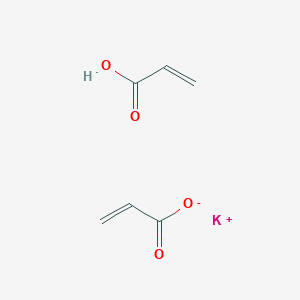
potassium;prop-2-enoate;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “potassium;prop-2-enoate;prop-2-enoic acid” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of compound “potassium;prop-2-enoate;prop-2-enoic acid” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically involves the use of specialized reagents and catalysts to facilitate the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize waste. Industrial methods may include continuous flow reactors and other advanced technologies to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “potassium;prop-2-enoate;prop-2-enoic acid” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The reactions involving compound “this compound” often require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity.
Applications De Recherche Scientifique
Compound “potassium;prop-2-enoate;prop-2-enoic acid” has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, compound “this compound” could be explored for its potential therapeutic properties. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mécanisme D'action
Compound “potassium;prop-2-enoate;prop-2-enoic acid” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but compound “this compound” may exhibit distinct properties or reactivity. This comparison helps in understanding the compound’s potential and limitations in various applications.
Comparaison Avec Des Composés Similaires
- Compound A
- Compound B
- Compound C
These similar compounds provide a reference for comparing the properties and applications of compound “potassium;prop-2-enoate;prop-2-enoic acid”.
Propriétés
IUPAC Name |
potassium;prop-2-enoate;prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H4O2.K/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESICJXHUIMSJC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O.C=CC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)O.C=CC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7KO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
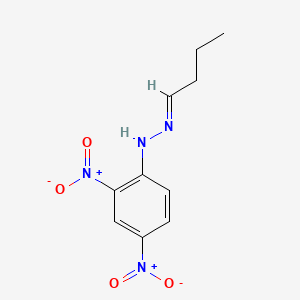

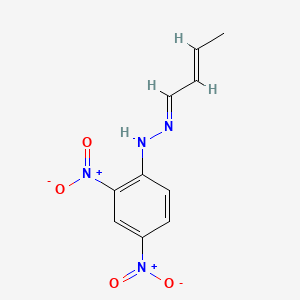
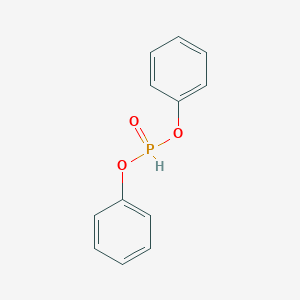
![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B7801664.png)
